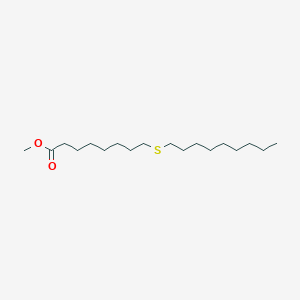

Methyl 9-thia-octadecanoate

Description

Properties

CAS No. |

114119-38-9 |

|---|---|

Molecular Formula |

C18H36O2S |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl 8-nonylsulfanyloctanoate |

InChI |

InChI=1S/C18H36O2S/c1-3-4-5-6-7-10-13-16-21-17-14-11-8-9-12-15-18(19)20-2/h3-17H2,1-2H3 |

InChI Key |

KOIAEPKOELHGSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCSCCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthesis Methodologies for Methyl 9 Thia Octadecanoate

Chemical Synthesis Approaches for Thia Fatty Acid Esters

The primary approaches for synthesizing thia fatty acid esters involve the formation of the thia-fatty acid followed by esterification.

The conversion of the 9-thia-octadecanoic acid precursor to its methyl ester can be accomplished through several established methods for esterifying carboxylic acids.

Esterification Reactions for Thia Fatty Acids

Imidazolide-Mediated Esterification

A mild and effective method for esterification involves the use of N,N'-Carbonyldiimidazole (CDI). jst.go.jpwikipedia.org This reagent activates the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. researchgate.netcdnsciencepub.comresearchgate.net This activation step is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). cdnsciencepub.com

The mechanism proceeds in two main steps:

Activation: The thia fatty acid reacts with CDI, displacing an imidazole (B134444) molecule to form the corresponding acyl-imidazolide of the thia fatty acid and releasing carbon dioxide. An excess of CDI is often used to ensure the complete conversion of the acid. cdnsciencepub.commdpi.com

Esterification: The activated acyl-imidazolide is then treated with methanol (B129727). The methanol acts as a nucleophile, attacking the carbonyl carbon of the acyl-imidazolide. This results in the formation of Methyl 9-thia-octadecanoate and releases another imidazole molecule. researchgate.netorganic-chemistry.org

This method is advantageous due to its mild reaction conditions and the limited formation of by-products. researchgate.netnih.gov

Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling Strategies

The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, is a widely used method for forming esters, particularly under mild conditions. scielo.br This reaction is typically catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP).

The reaction pathway is as follows:

DCC activates the carboxylic acid of the 9-thia-octadecanoic acid, forming a highly reactive O-acylisourea intermediate.

The alcohol, in this case methanol, then performs a nucleophilic attack on this intermediate.

The process yields the desired ester, this compound, and a stable, largely insoluble byproduct, dicyclohexylurea (DCU), which can often be removed by simple filtration.

The use of DMAP is crucial as it acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a reactive amide that is more readily attacked by the alcohol, thereby accelerating the reaction. Solvents commonly used for this transformation include dichloromethane (B109758) (DCM) and tetrahydrofuran (THF). researchgate.net

| Reagent/Condition | Purpose |

| 9-thia-octadecanoic acid | Carboxylic acid substrate |

| Methanol | Alcohol for ester formation |

| DCC (Dicyclohexylcarbodiimide) | Coupling agent, activates the carboxylic acid |

| DMAP (4-dimethylaminopyridine) | Catalyst to accelerate the reaction |

| Anhydrous Solvent (e.g., DCM) | Reaction medium |

Boron Trifluoride-Catalyzed Methyl Ester Formation

A powerful and common method for the preparation of fatty acid methyl esters is the use of boron trifluoride (BF3) as a catalyst in methanol. wikipedia.org A commercially available solution of approximately 10-14% boron trifluoride in methanol is a potent acidic catalyst for this transformation. wikipedia.orgmdpi.com

The procedure involves heating the thia fatty acid with the BF3-methanol reagent. mdpi.com The Lewis acid, BF3, protonates the carbonyl oxygen of the carboxylic acid, making it significantly more electrophilic and susceptible to nucleophilic attack by methanol. wikipedia.org The reaction is driven to completion by using a large excess of methanol, and it is typically performed under reflux conditions for a short period. wikipedia.orgmdpi.com This method is nearly instantaneous in many cases and is known for clean reactions with volatile by-products, allowing for quantitative recovery of the methyl ester. mdpi.com

| Reagent/Condition | Typical Role/Parameter |

| 9-thia-octadecanoic acid | Substrate |

| BF3-Methanol Solution (~10-14%) | Reagent and catalyst |

| Heat (Reflux) | Accelerates the reaction |

| Anhydrous Conditions | Prevents unwanted side reactions with water |

Thia-Fatty Acid Precursor Synthesis

Reaction of Alkylthiols with ω-Bromoalkanoic Acids

The synthesis of the precursor, 9-thia-octadecanoic acid, can be achieved through the nucleophilic substitution reaction between an appropriate alkylthiol and an ω-bromoalkanoic acid. nih.gov For the specific synthesis of 9-thia-octadecanoic acid, the reactants would be 1-nonanethiol (B74206) and 9-bromononanoic acid.

The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF). researchgate.net The base deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the bromine atom in the ω-bromoalkanoic acid, displacing the bromide ion and forming a new carbon-sulfur bond, which results in the final thia-fatty acid product. researchgate.net

Analytical Techniques for the Structural Elucidation and Characterization of Methyl 9 Thia Octadecanoate

Chromatographic Methods

Chromatography is fundamental in separating thia fatty esters from complex mixtures, allowing for their individual analysis. The choice of method depends on the volatility and polarity of the compound.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs) colostate.eduaocs.org. When coupled with mass spectrometry (MS), it allows for both separation and structural identification. For thia fatty esters, GC-MS provides crucial information regarding the location of the sulfur atom within the acyl chain.

The analysis begins with the conversion of fatty acids to their more volatile methyl esters if they are not already in that form colostate.eduaocs.org. The sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically a non-polar or medium-polar phase like 5% diphenyl-95% dimethyl-polysiloxane. The retention time of Methyl 9-thia-octadecanoate is influenced by its molecular weight and the presence of the sulfur atom.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern are diagnostic. The mass spectrum of this compound exhibits characteristic fragments that pinpoint the location of the thioether linkage. Alpha-cleavage on either side of the sulfur atom is a dominant fragmentation pathway, yielding key diagnostic ions.

Table 1: Characteristic GC-MS Fragmentation Ions for this compound

| Ion Structure | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [CH3OOC(CH2)7S]+ | 175 | Cleavage C-S bond on the acid side |

| [CH3OOC(CH2)7CH2]+ | 157 | Cleavage adjacent to S on the acid side |

| [S(CH2)8CH3]+ | 173 | Cleavage C-S bond on the alkyl side |

| [CH3(CH2)8]+ | 127 | Cleavage adjacent to S on the alkyl side |

This interactive table outlines the primary fragmentation ions expected in the mass spectrum of this compound, which are critical for confirming the position of the sulfur atom.

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of less volatile or thermally sensitive compounds, including fatty acids and their derivatives hplc.eucerealsgrains.org. For thia fatty acids, HPLC, particularly in the reversed-phase mode, serves as an excellent method for fractionation and isolation from complex biological or synthetic mixtures aocs.orgresearchgate.net.

In reversed-phase HPLC (RP-HPLC), fatty acids are typically separated based on their chain length and degree of unsaturation aocs.org. A non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile and water) aocs.org. The introduction of a sulfur atom into the fatty acid chain increases its polarity compared to the corresponding methylene (B1212753) group. Consequently, a thia fatty acid will generally have a shorter retention time than its unsubstituted counterpart of the same chain length.

For analytical purposes, derivatization is often employed to enhance detection, especially when using UV detectors. Common derivatizing agents include phenacyl bromides cerealsgrains.org. The fractionation of thia fatty acids by HPLC is a crucial step for isolating pure compounds for subsequent structural analysis by techniques like NMR or mass spectrometry researchgate.net.

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and elemental composition of a compound.

NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used, but ¹³C NMR is particularly informative for determining the carbon skeleton of fatty acid esters.

The ¹³C NMR spectrum of a thia fatty ester provides a distinct signal for each carbon atom in a unique chemical environment semanticscholar.orglibretexts.org. The position of the sulfur atom in this compound has a significant influence on the chemical shifts (δ) of the adjacent carbon atoms (α-carbons) and, to a lesser extent, the carbons further away (β- and γ-carbons).

The electronegativity of the sulfur atom causes a deshielding effect on the α-carbons, shifting their signals downfield compared to a standard methylene carbon in an alkyl chain (which typically resonates around 29-30 ppm) semanticscholar.org. The carbons at the C-8 and C-10 positions, being directly attached to the sulfur atom at C-9, will therefore have characteristic chemical shifts that are diagnostic for the location of the thioether linkage. The chemical shifts for other key carbons, such as the carbonyl carbon and the methoxy carbon of the ester group, are also readily identifiable semanticscholar.orgresearchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C=O | ~174.3 |

| 2 | CH2 | ~34.1 |

| 3-7 | CH2 | ~24-29 |

| 8 | CH2-S | ~32.1 |

| 10 | S-CH2 | ~32.1 |

| 11-17 | CH2 | ~22-31 |

| 18 | CH3 | ~14.1 |

This interactive table presents the expected chemical shifts in the ¹³C NMR spectrum of this compound, highlighting the downfield shift of carbons adjacent to the sulfur atom.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement mdpi.comnih.gov. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the determination of a unique molecular formula from the measured mass nih.gov.

For a sulfur-containing lipid like this compound, HRMS can unequivocally confirm the presence of one sulfur atom in its structure. The theoretical exact mass of the molecular ion [M]+ is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S). An experimentally determined mass that matches this theoretical value within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, C₁₉H₃₈O₂S. This technique is particularly crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions researchgate.net.

Table 3: High-Resolution Mass Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass |

|---|---|---|

| C₁₉H₃₈O₂S | [M+H]+ | 317.2665 |

This interactive table shows the calculated exact masses for common adducts of this compound, which would be targeted in an HRMS analysis to confirm its elemental formula.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Sulfolipids

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and versatile analytical technique extensively utilized for the comprehensive analysis of sulfolipids, a class of sulfur-containing lipids. nih.govbohrium.com This method is particularly well-suited for the structural elucidation and quantification of these molecules in complex biological matrices. bohrium.com While direct LC-ESI-MS/MS studies on this compound are not extensively documented in publicly available literature, the principles of the technique as applied to other sulfolipids, such as sulfoquinovosyl diacylglycerols (SQDGs), provide a strong framework for its potential application in characterizing this synthetic thia-fatty acid ester.

The methodology involves three key stages:

Liquid Chromatography (LC): The sample containing the analyte is first introduced into a liquid chromatograph. The LC column, typically a reversed-phase column, separates the different components of the mixture based on their physicochemical properties, such as polarity and hydrophobicity. This separation is crucial for reducing matrix effects and isolating the target molecule from other compounds that could interfere with the analysis. researchgate.net

Electrospray Ionization (ESI): The eluent from the LC column, containing the separated analyte, is then passed through an electrospray source. ESI is a soft ionization technique that generates charged droplets by applying a high voltage to the liquid. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation. For sulfolipids, ESI can produce protonated molecules [M+H]⁺ or ammoniated adducts [M+NH₄]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode.

Tandem Mass Spectrometry (MS/MS): The generated ions are then directed into a tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell. In the first mass analyzer (MS1), ions of a specific mass-to-charge ratio (m/z), corresponding to the parent ion of the target molecule, are selected. These selected ions are then fragmented in the collision cell by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed by the second mass analyzer (MS2), generating a fragmentation spectrum. This spectrum provides detailed structural information about the parent ion, acting as a molecular fingerprint. researchgate.net

For naturally occurring sulfolipids like SQDGs, characteristic fragmentation patterns are observed. These include the loss of the sulfoquinovosyl head group and the neutral loss of fatty acyl chains, allowing for the identification of the lipid's molecular species. nih.gov

In the context of This compound , LC-ESI-MS/MS would be an invaluable tool for its structural confirmation and purity assessment. The expected ionization in positive mode ESI would likely result in the formation of a protonated molecule, [C₁₈H₃₆O₂S + H]⁺. In an MS/MS experiment, the fragmentation of this parent ion would be anticipated to occur at the thioether linkage and the ester group, providing key structural information.

Hypothetical Fragmentation Data for this compound

To illustrate the potential of LC-ESI-MS/MS for the characterization of this compound, a hypothetical fragmentation analysis is presented below. The table outlines the expected precursor ion and the plausible product ions that would be observed in a tandem mass spectrometry experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment |

| 317.25 | 243.20 | [CH₃(CH₂)₈S(CH₂)₇CO]⁺ |

| 317.25 | 159.12 | [CH₃(CH₂)₈SH]⁺ |

| 317.25 | 157.14 | [(CH₂)₇COOCH₃]⁺ |

| 317.25 | 87.04 | [CH₂=C(OH)OCH₃]⁺ |

This data is illustrative and based on predictable fragmentation patterns for thioether and ester functionalities. Actual experimental results may vary.

This detailed fragmentation data, obtainable through LC-ESI-MS/MS, would allow for the unambiguous identification and structural elucidation of this compound, confirming the positions of the thioether linkage and the methyl ester group within the octadecanoate chain. The technique's high sensitivity and specificity make it an essential tool in the analytical workflow for novel synthetic compounds like this compound. bohrium.com

Activation to Coenzyme A (CoA) Esters

Before entering metabolic pathways, fatty acids must be activated. wikipedia.org This activation is a critical first step for their subsequent catabolism or anabolic use. wikipedia.orglibretexts.org Long-chain thia fatty acids, including compounds like this compound, undergo an activation process similar to that of endogenous fatty acids. nih.govresearchgate.net This reaction takes place in the endoplasmic reticulum, where the thia fatty acid is converted into its corresponding acyl-CoA ester. nih.govresearchgate.net

The activation is an ATP-dependent process catalyzed by acyl-CoA synthetase. libretexts.org The enzyme facilitates the formation of a high-energy thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A. wikipedia.org This conversion into a fatty acyl-CoA derivative is essential for the molecule to be recognized by the enzymes involved in subsequent metabolic steps, such as transport into mitochondria or peroxisomes for oxidation. wikipedia.orgnih.gov

Positional Isomerism and Metabolic Divergence

The position of the sulfur atom in the carbon chain of a thia fatty acid is the primary determinant of its metabolic pathway and ultimate physiological effect. nih.govresearchgate.netresearchgate.net This principle of positional isomerism leads to significant metabolic divergence. For instance, the metabolic routes of 3-thia, 4-thia, and 9-thia fatty acids are markedly different.

3-Thia Fatty Acids: These compounds cannot undergo the initial dehydrogenation step of β-oxidation due to the presence of the sulfur atom at the beta-position (position 3). Consequently, they are not substrates for mitochondrial β-oxidation. nih.govresearchgate.net Instead, they are shunted into alternative catabolic pathways. researchgate.net

4-Thia Fatty Acids: The sulfur atom at position 4 allows these fatty acids to undergo initial cycles of β-oxidation in the mitochondria. However, this process leads to the formation and accumulation of specific metabolites that inhibit key enzymes in fatty acid oxidation. nih.govresearchgate.netresearchgate.net

9-Thia Fatty Acids: For isomers like 9-thia stearate, the sulfur is further down the chain. While it can undergo some cycles of β-oxidation, it is also known to be a potent inhibitor of specific enzymes involved in fatty acid metabolism, such as the delta-9 desaturase in the liver, which is responsible for converting saturated fats into monounsaturated fats. nih.govresearchgate.net

This divergence underscores how a subtle change in molecular structure dictates the interaction with metabolic machinery, leading to vastly different outcomes, from being an alternative energy source to a potent metabolic inhibitor.

| Isomer Position | Primary Metabolic Pathway | Key Metabolic Feature | Reference |

|---|---|---|---|

| 3-Thia | Extramitochondrial ω-oxidation and S-oxidation | Cannot be β-oxidized; undergoes alternative degradation. | nih.govresearchgate.net |

| 4-Thia | Mitochondrial β-oxidation (partial) | Accumulation of inhibitory intermediates (Alkylthioacryloyl-CoA). | nih.govresearchgate.netresearchgate.net |

| 9-Thia | Partial β-oxidation; Enzyme inhibition | Inhibits delta-9 desaturase. | nih.govresearchgate.net |

Catabolism of Thia Fatty Acids

The catabolic pathways for thia fatty acids are isomer-specific, involving different cellular compartments and enzymatic systems.

Since 3-thia fatty acids are resistant to β-oxidation, they are metabolized through an alternative route primarily located in the endoplasmic reticulum. nih.govresearchgate.net This pathway involves two main processes: omega (ω)-oxidation and sulfur oxidation.

Omega-oxidation is a process that hydroxylates the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.org This reaction is catalyzed by cytochrome P450 enzymes. wikipedia.org The resulting ω-hydroxy fatty acid is then further oxidized to a dicarboxylic acid. wikipedia.org

Sulfur oxidation can also occur, where the sulfur atom is oxidized to a sulfoxide or sulfone. In adapted animals, the rate of ω-oxidation significantly surpasses that of S-oxidation. researchgate.net

Following these initial modifications, the resulting short-chain sulfoxy dicarboxylic acids are transported to peroxisomes for further degradation via the β-oxidation pathway. nih.govresearchgate.net

Peroxisomes play a crucial role in the metabolism of specific types of fatty acids, including very long-chain fatty acids and the metabolic products of 3-thia fatty acids. wikipedia.orgaocs.org The β-oxidation machinery in peroxisomes differs from that in mitochondria. aocs.org For 3-thia fatty acid metabolites, the peroxisomal β-oxidation pathway shortens the dicarboxylic acids formed during ω-oxidation. nih.govresearchgate.net

The first step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase, which produces H2O2. aocs.org The subsequent steps are carried out by a multifunctional enzyme and a thiolase. mdpi.com This pathway effectively degrades the modified 3-thia fatty acids into smaller, excretable molecules. researchgate.net 4-thia fatty acids can also be partially metabolized through peroxisomal pathways. nih.govnih.gov

4-Thia fatty acids can enter the mitochondria and serve as substrates for the β-oxidation spiral. nih.govresearchgate.net They undergo the initial steps of the cycle, leading to the shortening of the carbon chain. However, the process is halted at a specific point due to the nature of the intermediates formed.

The β-oxidation of 4-thia fatty acids leads to the formation and subsequent accumulation of alkylthioacryloyl-CoA esters within the mitochondria. nih.govresearchgate.net These metabolites are problematic because they are potent inhibitors of carnitine palmitoyltransferase II (CPT-II), an essential enzyme in the carnitine shuttle system that transports long-chain fatty acids into the mitochondria for oxidation. nih.govresearchgate.netresearchgate.net This inhibition effectively blocks the oxidation of other fatty acids, which can lead to cellular energy deficits and lipid accumulation, potentially causing fatty liver (hepatic steatosis) in vivo. nih.govresearchgate.net

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation | Reference |

|---|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very long-chain fatty acids, dicarboxylic acids | wikipedia.orgmhmedical.com |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase | aocs.org |

| Energy Coupling | Coupled to ATP synthesis via FADH2 and NADH | Not directly coupled to ATP synthesis; produces H2O2 | wikipedia.org |

| Role in Thia FA Metabolism | Partial oxidation of 4-thia FAs; leads to inhibitory intermediates | Degradation of ω-oxidized 3-thia FAs | nih.govresearchgate.net |

The alkylthioacryloyl-CoA esters that accumulate from the mitochondrial β-oxidation of 4-thia fatty acids are metabolized very slowly. nih.govresearchgate.net These intermediates are eventually converted to 2-hydroxy-4-thia acyl-CoA. nih.govresearchgate.net This hydrated intermediate is unstable and spontaneously splits, yielding two products: a long-chain alkylthiol and a malonic acid semialdehyde-CoA ester. nih.govresearchgate.netresearchgate.net

The metabolic fate of the alkylthiol in the mitochondrial matrix is not fully understood. researchgate.net The malonic acid semialdehyde-CoA ester is presumed to be hydrolyzed, and the resulting malonic acid semialdehyde is then metabolized by the enzyme malonic acid semialdehyde dehydrogenase to produce acetyl-CoA and CO2, which can then enter the citric acid cycle. nih.govresearchgate.netresearchgate.net

Enzymatic Transformations Involving Thia Fatty Acids

Inhibition of Desaturase Enzymes (e.g., Delta 9-Desaturase by 9-Thia Stearate)

Thia fatty acids have been shown to be potent inhibitors of desaturase enzymes, particularly stearoyl-CoA desaturase (Delta 9-desaturase), which is responsible for converting stearic acid to oleic acid. The position of the sulfur atom in the fatty acid chain is critical to its inhibitory activity.

Research has demonstrated that 9-thia stearic acid and 10-thia stearic acid are strong inhibitors of stearoyl-CoA desaturase in both Morris hepatoma cells and hepatocytes. nih.gov In microsomal preparations, an equimolar concentration of 9-thia stearoyl-CoA was found to inhibit the delta-9 desaturation of [1-¹⁴C]stearoyl-CoA by approximately 75%. nih.gov The inhibitory mechanism is based on the fact that while the sulfur atom at the 9 or 10 position does not negatively impact the binding of the fatty acid to the enzyme, it prevents the desaturation process from occurring. nih.gov

In contrast, the placement of the sulfur atom at other positions significantly alters the molecule's effect. For instance, 3-thia stearic acid has no observable effect on stearoyl-CoA desaturase. nih.gov Interestingly, [2-¹⁴C]3-thia stearoyl-CoA can be desaturated to [2-¹⁴C]thia oleic acid, indicating that a sulfur atom in the 3-position reduces the affinity of the CoA ester for the enzyme but still permits the desaturation reaction to proceed. nih.gov Dithia fatty acids, such as 3,9-dithia stearic acid and 3,10-dithia stearic acid, are much weaker inhibitors compared to their mono-thia counterparts. nih.gov

Mechanistic Investigations of Fatty Acid Desaturases Using Thia Analogues

The unique properties of thia fatty acids make them excellent probes for investigating the mechanisms of fatty acid desaturases. By substituting a sulfur atom for a methylene (B1212753) group at specific positions, researchers can explore the spatial and electronic requirements of the enzyme's active site.

One such study utilized aromatic thia fatty acids to map the active site of a Δ9 desaturase from Saccharomyces cerevisiae. cdnsciencepub.com It was found that the enzyme could sulfoxidize methyl S-benzyl-8-mercaptooctanoate and its naphthyl analogue. cdnsciencepub.com However, isomers where the sulfur atom was directly bonded to the aromatic ring were not substrates for the enzyme. cdnsciencepub.com This suggests specific conformational requirements within the active site that can accommodate the sulfur atom when it is part of a flexible alkyl chain but not when it is part of a rigid aromatic system. These findings have been interpreted in the context of a conformational model of the enzyme's active site. cdnsciencepub.com

Enzymatic Biomethylenation of Thia-Oleic Acid

While direct enzymatic biomethylenation of thia-oleic acid has not been extensively documented, the enzymatic modification of the double bond in unsaturated fatty acids is a known biological process. A key example is the formation of cyclopropane (B1198618) fatty acids in bacteria. This process involves the addition of a methylene group, derived from S-adenosylmethionine, across the double bond of an unsaturated fatty acid. researchgate.net

In Lactobacillus arabinosus, oleic acid is converted to dihydrosterculic acid (9,10-methyleneoctadecanoic acid). researchgate.net This enzymatic cyclopropanation is catalyzed by cyclopropane fatty acid synthase. The reaction proceeds via a carbocation mechanism, and it is believed that both the addition of the methyl group to the double bond and the subsequent deprotonation step are rate-determining. researchgate.net Given that 3-thia stearoyl-CoA can be desaturated to a thia-oleic acid analogue, it is plausible that this thia-unsaturated fatty acid could be a substrate for cyclopropane fatty acid synthase, leading to a cyclopropane ring adjacent to the sulfur atom. However, specific studies on this transformation are lacking.

Acyltransferase Activity in Sulfur-Containing Lipid Biosynthesis (e.g., SalA in Ruegeria pomeroyi)

The biosynthesis of sulfur-containing lipids involves the activity of specific acyltransferases. A notable example is the SalA enzyme in the marine bacterium Ruegeria pomeroyi. This bacterium produces a novel class of sulfur-containing aminolipids (SALs). nih.gov

Through a combination of comparative genomics, transposon mutagenesis, and targeted gene knockout, the gene salA was identified as essential for the biosynthesis of these SALs. nih.gov Sequence analysis and structural modeling suggest that SalA is a novel member of the lysophosphatidic acid acyltransferase (LPAAT) family. nih.gov The prototypical member of this family is the PlsC acyltransferase, which is responsible for the biosynthesis of the phospholipid phosphatidic acid. nih.gov The discovery of SalA highlights the diverse roles of acyltransferases in generating the wide array of lipid structures found in nature, including those incorporating sulfur.

Enzymatic Inhibition in Lipid Metabolism (e.g., CPT-II, Glycerophosphate Acyltransferase)

Thia fatty acids can also influence lipid metabolism by inhibiting key enzymes such as carnitine palmitoyltransferase II (CPT-II) and glycerophosphate acyltransferase (GPAT).

Studies have shown that 4-thia fatty acids can inhibit fatty acid oxidation. It is proposed that their metabolism leads to the accumulation of alkylthioacryloyl-CoA in the mitochondria, which is a potent inhibitor of CPT-II. researchgate.net Conversely, 3-thia fatty acids have been found to increase fatty acid oxidation in the liver. This is achieved, in part, by inducing the expression of CPT-II and enzymes involved in peroxisomal beta-oxidation. researchgate.net

The effect of thia fatty acids on glycerophosphate acyltransferase (GPAT), the rate-limiting enzyme in triglyceride synthesis, is more complex. Alkylthioacrylic acids, which are metabolites of certain thia fatty acids, can inhibit both fatty acid oxidation and esterification. The inhibition of esterification is thought to be due to the accumulation of extramitochondrial alkylthioacryloyl-CoA, which acts as an inhibitor of microsomal glycerophosphate acyltransferase. researchgate.net Furthermore, different 3-thia fatty acids have shown varied effects on GPAT activity. For example, 3-thiadicarboxylic acid (BCMTD) was found to be a more potent stimulator of microsomal and mitochondrial GPAT activities than alkylthioacetic acid (CMTTD), while alkylthiopropionic acid (CETTD) had marginal effects on the isoenzymes of GPAT. nih.gov

Computational Approaches in Thia Fatty Acid Research

Computational Modeling of Enzymatic Reaction Mechanisms

Computational modeling plays a crucial role in understanding how enzymes function and how inhibitors like 9-thia-stearic acid can modulate their activity. The primary target of 9-thia-stearic acid is stearoyl-CoA desaturase (SCD1), an enzyme that catalyzes the insertion of a double bond into saturated fatty acids. researchgate.netnih.gov

Molecular dynamics (MD) simulations have been employed to study the dynamics of SCD1 and its interaction with substrates and inhibitors. researchgate.netnih.gov These simulations provide a detailed view of the conformational changes that occur within the enzyme's active site upon ligand binding. For instance, MD studies have shown that the binding of the CoA moiety of the substrate opens up the substrate-binding tunnel in SCD1. nih.gov It is hypothesized that 9-thia-stearoyl-CoA, the activated form of 9-thia-stearic acid, binds to the enzyme in a similar manner but cannot be desaturated due to the presence of the sulfur atom at the 9-position, leading to potent inhibition. nih.gov

Computational models also help in identifying key amino acid residues that are critical for substrate binding and catalysis. In SCD1, conserved residues have been shown to play a role in orienting the substrate for the desaturation reaction. chemrxiv.org By modeling the docking of 9-thia-stearoyl-CoA into the active site of SCD1, researchers can predict the specific interactions between the inhibitor and these residues, providing a structural basis for its inhibitory activity.

| Computational Method | Key Findings for SCD1 | Relevance to Methyl 9-thia-octadecanoate |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Reveals dynamic conformational changes in the enzyme upon substrate binding. researchgate.netnih.gov Identifies key residues involved in opening the substrate tunnel. nih.gov | Predicts how the thia-fatty acid analog binds to the active site and identifies key interactions responsible for inhibition. |

| Docking Studies | Predicts the binding pose of substrates and inhibitors within the enzyme's active site. | Elucidates the specific orientation of 9-thia-stearoyl-CoA that leads to the inhibition of the desaturation reaction. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

To gain a deeper understanding of the enzymatic reaction mechanism at an electronic level, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) calculations are utilized. These methods allow for the study of bond-breaking and bond-forming events within the enzyme's active site with high accuracy. acs.orgacs.org

In the context of SCD1, QM/MM calculations can be used to investigate the catalytic cycle of the desaturation reaction. This includes the activation of molecular oxygen and the subsequent hydrogen abstraction from the fatty acid substrate. chemrxiv.org While specific QM/MM studies on the interaction of 9-thia-stearic acid with SCD1 are not yet prevalent, this approach holds great promise for elucidating the precise mechanism of inhibition.

By treating the inhibitor and the key active site residues with quantum mechanics, while the rest of the protein is described by molecular mechanics, researchers can calculate the energy barriers for different steps in the potential reaction pathway. It is expected that for 9-thia-stearoyl-CoA, the energy barrier for the desaturation step would be significantly higher or the reaction thermodynamically unfavorable compared to the natural substrate, stearoyl-CoA, thus explaining its inhibitory effect.

| QM/MM Application | Information Gained | Potential Insights for 9-thia-stearic acid |

|---|---|---|

| Reaction Pathway Analysis | Calculation of activation energies for catalytic steps. acs.org | Demonstrate the energetic infeasibility of the desaturation of 9-thia-stearoyl-CoA. |

| Electronic Structure Analysis | Understanding charge distribution and bonding in the enzyme-inhibitor complex. | Explain the stability of the inhibitory complex and the lack of reactivity at the sulfur-substituted position. |

In Silico Analysis of Lipidome Adaptations

The inhibition of key enzymes in lipid metabolism by compounds like this compound can lead to significant alterations in the cellular lipidome. In silico analysis provides a powerful approach to predict and understand these systemic changes.

By integrating experimental data with computational models of metabolic networks, it is possible to simulate the effects of enzyme inhibition on the concentrations of various lipid species. For example, inhibiting SCD1 with 9-thia-stearic acid would be expected to lead to an accumulation of its substrates, such as stearic and palmitic acids, and a depletion of their monounsaturated products, oleic and palmitoleic acids, respectively.

Constraint-based modeling and flux balance analysis are computational techniques that can be applied to genome-scale metabolic models to predict how cells will adapt their lipid metabolism in response to such perturbations. These in silico approaches can help generate hypotheses about the downstream effects of SCD1 inhibition, which can then be tested experimentally. While broad in scope, these methods can be focused to investigate the specific consequences of thia fatty acid incorporation into cellular lipids and the resulting changes in membrane properties and signaling pathways.

| In Silico Method | Primary Function | Application to this compound Effects |

|---|---|---|

| Metabolic Network Modeling | Simulates the flow of metabolites through biochemical pathways. | Predicts the changes in the concentrations of various fatty acids and complex lipids following SCD1 inhibition. |

| Flux Balance Analysis | Predicts metabolic flux distributions in a cell under different conditions. | Identifies compensatory metabolic pathways that may be activated in response to the effects of the thia fatty acid. |

Ecological and Environmental Relevance of Sulfur Containing Lipids

Role of Sulfur-Containing Lipids in Microbial Membrane Composition and Adaptation

Microbial membranes are dynamic structures that must maintain their integrity and fluidity in response to changing environmental conditions. Bacteria have evolved sophisticated mechanisms to alter their membrane lipid composition as a key adaptive strategy. Sulfur-containing lipids are pivotal in these adaptations, most notably in response to nutrient limitation, such as phosphorus scarcity. pnas.orgfrontiersin.org

In many marine environments, phosphorus is a limiting nutrient, essential for the synthesis of phospholipids (B1166683), the primary components of most bacterial membranes. To cope with low phosphorus availability, many marine bacteria have developed a "sulfur-for-phosphorus" replacement strategy. pnas.orgnih.gov This involves substituting sulfur-containing, non-phosphorus lipids for phospholipids to conserve phosphorus for other critical cellular processes, such as nucleic acid synthesis.

A prominent example of this adaptation is observed in the anaerobic sulfate-reducing bacterium Desulfatibacillum alkenivorans. Under phosphorus-deprived conditions, this bacterium dramatically remodels its membrane lipidome. nih.govvliz.be It significantly reduces the proportion of its phospholipids and, in their place, synthesizes a large number of sulfur-containing aminolipids known as N-butyramide cysteine glycerols (BACys). nih.gov This shift underscores a vital survival mechanism, allowing the bacterium to thrive in nutrient-poor settings.

Another well-documented class of sulfur-containing lipids is sulfoquinovosyl diacylglycerol (SQDG). pnas.orgbiorxiv.org This sulfolipid is abundant in photosynthetic organisms, including cyanobacteria, which are major primary producers in the oceans. pnas.org In picocyanobacteria like Prochlorococcus, which dominate vast, oligotrophic ocean gyres, SQDG is a primary membrane lipid, largely replacing phospholipids. pnas.orgwhoi.edu This biochemical adaptation is a significant advantage, allowing these photosynthetic microbes to flourish in environments where they must compete with phospholipid-rich heterotrophic bacteria for scarce phosphate (B84403). pnas.org The ability to substitute sulfate, which is plentiful in the ocean, for phosphate in membrane lipids is a key evolutionary strategy for the success of picocyanobacteria in oligotrophic marine ecosystems. pnas.org

The incorporation of thia fatty acids, such as the one represented by the methyl ester Methyl 9-thia-octadecanoate, into membrane lipids can also alter membrane properties. The presence of a sulfur atom in the acyl chain can influence the packing and fluidity of the lipid bilayer, which is a crucial aspect of thermal and chemical stress adaptation.

Table 1: Remodeling of Membrane Lipid Composition in Desulfatibacillum alkenivorans in Response to Phosphate Availability This table illustrates the significant shift from phosphorus-containing lipids to sulfur- and nitrogen-containing lipids when the bacterium is grown in a phosphorus-limited environment.

| Lipid Class | Relative Abundance (High Phosphate) | Relative Abundance (Low Phosphate) |

| Phospholipids (P-containing) | ~90% | <10% |

| Sulfur-Aminolipids (BACys) | <1% | ~65% |

| Glycolipids (GlcA) | <1% | ~20% |

| Other Lipids | ~9% | ~5% |

Data sourced from studies on Desulfatibacillum alkenivorans. nih.gov

Influence on Biofilm Formation in Marine Bacteria

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, adhering to a surface. This lifestyle offers bacteria protection from environmental stresses and antimicrobial agents. The composition of the bacterial cell membrane plays a critical role in the initial stages of cell adhesion and the subsequent development of a mature biofilm. nih.gov

Recent research has identified novel sulfur-containing aminolipids (SALs) as key players in the formation of biofilms by marine roseobacters, a numerically abundant and ecologically important group of bacteria in ocean ecosystems. nih.gov In species such as Ruegeria pomeroyi and Phaeobacter inhibens, these SALs are essential for normal biofilm development. nih.gov

Genetic studies have pinpointed a specific gene, designated salA, which is essential for the biosynthesis of these sulfur-containing aminolipids. nih.gov Experiments involving the knockout of the salA gene in these bacteria resulted in a significant defect in their ability to form biofilms. This finding directly links the presence of these specific sulfur-containing lipids to the architectural stability and development of the biofilm community.

While the precise mechanism is still under investigation, it is hypothesized that these sulfur-containing lipids influence the physicochemical properties of the cell surface, such as hydrophobicity and surface charge. These properties are critical for the initial attachment of bacteria to surfaces, a prerequisite for biofilm formation. Furthermore, by altering membrane fluidity and the function of membrane-associated proteins, these lipids may regulate the signaling pathways involved in the transition from a planktonic (free-swimming) to a biofilm lifestyle. The widespread presence of the salA gene in marine metagenomes suggests that sulfur-containing aminolipids are important for the formation of biofilms in a variety of marine bacteria. nih.gov

Table 2: Key Sulfur-Containing Lipids and Their Ecological Functions

| Lipid Class | Abbreviation | Example Organism(s) | Primary Ecological Role |

| Sulfur-Containing Aminolipids | SAL | Ruegeria pomeroyi, Phaeobacter inhibens | Essential for biofilm formation. nih.gov |

| N-butyramide Cysteine Glycerols | BACys | Desulfatibacillum alkenivorans | Membrane adaptation via phosphorus substitution. nih.gov |

| Sulfoquinovosyl Diacylglycerol | SQDG | Prochlorococcus, Synechococcus | Membrane adaptation via phosphorus substitution in oligotrophic environments. pnas.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.